molecular formula C20H25N3O4S B2487625 N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005294-91-6

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2487625
CAS No.: 1005294-91-6
M. Wt: 403.5
InChI Key: SHLQVIDUPBMSNK-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with various substituted benzoyl chlorides under basic conditions . The cyclohexylamino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the dimethoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylamino group can enhance the compound’s binding affinity to its targets, while the dimethoxybenzamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-16-9-8-13(10-17(16)27-2)19(25)23-20-22-15(12-28-20)11-18(24)21-14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLQVIDUPBMSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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